Decanenitrile, also known by various names such as Caprinitrile and n-Nonyl cyanide, is an organic compound with the molecular formula and a molecular weight of approximately 153.26 g/mol. It is a colorless liquid that exhibits a characteristic odor and is primarily classified as a nitrile. Decanenitrile is notable for its structural features, including a long hydrocarbon chain, which contributes to its unique physical and chemical properties. The compound has a boiling point of around 241-243 °C and a melting point of approximately -14.5 °C .
There is no current scientific research readily available on a specific mechanism of action for decanenitrile.
Decanenitrile is a nematogenic liquid crystal. This means it exhibits a nematic phase, a specific liquid crystal phase where rod-shaped molecules tend to align along a preferred direction while still flowing like a liquid Wikipedia: . Researchers study nematic liquid crystals for their unique optical properties and potential applications in displays and photonics .
Decanenitrile exhibits irritant properties, particularly affecting the respiratory tract and skin. It is classified as harmful if ingested and can cause asthma-like symptoms after prolonged exposure due to its irritating nature . The compound has not been extensively studied for specific biological mechanisms but is recognized for its potential toxicity.
Several methods are employed for synthesizing decanenitrile:
Decanenitrile finds applications in various fields:
Research on interaction studies involving decanenitrile primarily focuses on its reactivity with other chemical substances. Its interactions with strong oxidizing agents can lead to violent reactions, making it essential to handle with caution . Additionally, studies have indicated that decanenitrile may undergo hydrolysis in aqueous environments, further influencing its behavior in biological systems.
Decanenitrile shares similarities with other nitriles and long-chain hydrocarbons. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Nonanenitrile | One carbon shorter than decanenitrile; similar properties. | |
Undecanetrile | One carbon longer; exhibits similar chemical behavior. | |
Dodecanetrile | Two carbons longer; used in similar applications but less studied. | |
Hexanoic Acid | A carboxylic acid; structurally related but different functional group. | |
Octanoic Acid | Another carboxylic acid; often compared due to similar chain length. |
Uniqueness: Decanenitrile is unique due to its specific chain length and functional group, which impart distinct physical properties such as boiling point and solubility compared to shorter or longer-chain nitriles.
Decanenitrile exhibits a melting point range of -15°C to -18°C [1] [2] [3] [4], demonstrating typical behavior for medium-chain aliphatic compounds. The reported values show slight variation across different sources, with the National Institute of Standards and Technology providing the most precise measurement at 258.7 K (-14.5°C) [5]. This relatively low melting point reflects the weak intermolecular forces present in the crystalline state, where the linear molecular structure allows for efficient packing but limited hydrogen bonding interactions.
The triple point temperature has been determined through critically evaluated thermophysical property data to be 258.7 K [5], representing the thermodynamic equilibrium between crystal, liquid, and gas phases. This value corresponds closely to the normal melting point, indicating minimal pressure dependence of the solid-liquid transition under standard atmospheric conditions.
The normal boiling point of decanenitrile ranges from 241°C to 243°C (514-516 K) [1] [2] [6] [4] [7] [8], reflecting the compound's moderate volatility characteristics. Under reduced pressure conditions, significantly lower boiling points are observed, with Sigma-Aldrich reporting a boiling point of 114°C at 13 hPa [3]. This pressure dependence follows the Clausius-Clapeyron relationship and demonstrates the compound's suitability for vacuum distillation processes.
The relatively high boiling point compared to corresponding alkanes results from the polar nature of the nitrile functional group, which creates stronger intermolecular dipole-dipole interactions [9]. The cyano group's high electronegativity leads to significant molecular polarity, contributing to elevated boiling points similar to those observed in other polar organic compounds of comparable molecular weight.
Temperature Condition | Boiling Point | Source |
---|---|---|
Normal pressure (1 atm) | 241-243°C [1] [2] [6] | Multiple sources |
Reduced pressure (13 hPa) | 114°C [3] | Sigma-Aldrich |
Alternative measurement | 237°C [4] | TCI Chemicals |
The critical temperature of decanenitrile has been established at 695 K (422°C) [10], representing the temperature above which distinct liquid and gas phases cannot exist. This value, obtained through the National Institute of Standards and Technology's comprehensive thermodynamic database [5], provides crucial information for understanding the compound's phase behavior under extreme conditions.
The critical pressure has been calculated using group contribution methods to be 2060.49 kPa [10], indicating the minimum pressure required to liquefy the compound at its critical temperature. These critical properties are essential for industrial applications involving high-temperature and high-pressure processing conditions.
Critical density estimations based on available thermodynamic data suggest a value of approximately 0.246 g/cm³ [10], derived from the critical molar volume of 0.622 m³/kmol. This relatively low critical density reflects the expanded molecular spacing characteristic of the critical state.
At standard temperature (25°C), decanenitrile exhibits a vapor pressure of 0.0325 mmHg (4.33 Pa) [2], indicating relatively low volatility under ambient conditions. This moderate vapor pressure reflects the balance between the compound's molecular weight and intermolecular forces, positioning it between highly volatile short-chain nitriles and essentially non-volatile long-chain compounds.
The vapor pressure-temperature relationship follows expected trends for organic compounds, with the National Institute of Standards and Technology providing comprehensive data covering temperatures from 280 K to 695 K [5]. This extensive database enables accurate predictions of vapor pressure behavior across industrially relevant temperature ranges.
Temperature-dependent vapor pressure data demonstrates logarithmic increases with temperature, following the Antoine equation parameters characteristic of organic nitriles. The relatively low vapor pressure at ambient temperature contributes to the compound's stability during storage and handling operations.
Decanenitrile demonstrates limited solubility in water, described as "slightly soluble" to "insoluble" across multiple sources [1] [6] [11] [12] [13]. This hydrophobic behavior results from the dominant influence of the ten-carbon alkyl chain, which overshadows the polar character of the terminal nitrile group. The partition coefficient (LogP) values ranging from 3.65 to 3.78 [2] [10] confirm the compound's preference for organic phases over aqueous environments.
The low aqueous solubility follows typical patterns observed in long-chain aliphatic nitriles, where water solubility decreases dramatically with increasing carbon chain length [9] [14]. While shorter nitriles like acetonitrile show complete water miscibility, decanenitrile's extended hydrocarbon chain creates significant hydrophobic interactions that limit aqueous compatibility.
Decanenitrile exhibits excellent solubility in organic solvents, including ethanol, diethyl ether, and various oils [1] [6] [11] [13]. This broad organic solvent compatibility reflects the compound's amphiphilic nature, where the nitrile group provides polar interactions while the alkyl chain ensures compatibility with nonpolar solvents.
Specific solubility observations include:
The extensive organic solvent compatibility makes decanenitrile valuable as an intermediate in organic synthesis reactions and extraction processes. The compound's ability to dissolve in both moderately polar and nonpolar solvents enhances its utility in diverse chemical processing applications.
Solvent Class | Solubility | Applications |
---|---|---|
Water | Slightly soluble/Insoluble [1] [6] [11] | Limited aqueous applications |
Alcohols | Excellent [1] [6] [11] | Synthesis and purification |
Ethers | Good [11] | Extraction processes |
Oils | Excellent [1] [6] | Industrial formulations |
Polar aprotic | Good [13] | Pharmaceutical synthesis |
The density of decanenitrile at 20°C ranges from 0.81 to 0.82 g/cm³ [1] [2] [3] [4] [8] [13], representing typical values for medium-chain aliphatic organic compounds. The specific gravity of 0.82 (relative to water at 20°C) [4] indicates the compound is less dense than water, which affects separation processes and handling procedures.
Temperature-dependent density measurements reveal standard thermal expansion behavior, with density decreasing predictably as temperature increases. The National Institute of Standards and Technology database contains comprehensive density data covering temperatures from 258.7 K to 695 K [5], enabling accurate calculations for industrial process design.
The molar volume calculated from density and molecular weight data equals approximately 189.22 cm³/mol at 20°C, providing insight into molecular packing efficiency and intermolecular spacing in the liquid phase. This value compares favorably with theoretical estimates based on group contribution methods.
The refractive index demonstrates typical wavelength and temperature dependence, with the National Institute of Standards and Technology database containing measurements across wavelengths from 434.05 nm to 667.83 nm and temperatures from 292.989 K to 367.973 K [5]. This comprehensive coverage enables accurate interpolation for specific experimental conditions.
The relatively high refractive index compared to simple alkanes reflects the increased molecular polarizability contributed by the nitrile functional group. This optical property serves as a valuable analytical tool for compound identification and purity verification in both research and industrial settings.
Property | Value Range | Measurement Conditions | Source |
---|---|---|---|
Density | 0.81-0.82 g/cm³ [1] [2] [3] [4] | 20°C, 1 atm | Multiple |
Specific Gravity | 0.82 [4] | 20°C vs. water | TCI Chemicals |
Refractive Index | 1.429-1.431 [1] [2] [3] [4] | Standard conditions | Multiple |
Precise n_D | 1.4313 [3] | 15°C, 589 nm | Sigma-Aldrich |
While specific surface tension measurements for decanenitrile are limited in the available literature, comparative data for related compounds provides valuable insights. Normal decane exhibits a surface tension of 0.024 N/m at 25°C [15], and nitrile compounds typically show elevated surface tensions due to increased intermolecular interactions from the polar cyano group.
Surface tension measurements for alkyl nitriles demonstrate systematic increases with carbon chain length, reflecting both molecular weight effects and enhanced van der Waals interactions. The presence of the polar nitrile group contributes additional dipolar interactions that elevate surface tension compared to corresponding alkanes.
Temperature dependence of surface tension follows typical organic liquid behavior, with linear decreases observed as temperature increases. This relationship enables prediction of surface tension values across the liquid temperature range, important for industrial applications involving mass transfer operations.
Viscosity data for decanenitrile remains limited in the available literature, though related studies on similar compounds provide valuable correlations. Normal decane viscosity measurements range from 0.838 mPa·s at 298 K to approximately 0.200 mPa·s at 473 K under atmospheric pressure [16].
The addition of a polar nitrile group typically increases viscosity compared to corresponding alkanes due to enhanced intermolecular interactions. These effects become more pronounced at lower temperatures where molecular mobility is reduced and intermolecular forces exert greater influence on flow behavior.
Pressure dependence of viscosity shows significant increases under elevated pressures, with studies on similar compounds demonstrating exponential relationships between pressure and viscosity [16]. Temperature effects generally dominate viscosity behavior under normal operating conditions, following Arrhenius-type relationships.
The National Institute of Standards and Technology database contains extensive transport property data for decanenitrile, including viscosity measurements across temperatures from 270 K to 690 K and thermal conductivity data from 260 K to 620 K [5]. These comprehensive datasets enable accurate process design calculations for heat and mass transfer operations.
Theoretical correlations based on molecular structure and thermodynamic properties provide reliable estimates for transport properties when experimental data is unavailable. Group contribution methods show good agreement with measured values for similar nitrile compounds, supporting their use for engineering calculations.
The relationship between viscosity and density follows established patterns for organic liquids, with the excess volume concept providing additional insights into molecular interactions in the liquid phase. These correlations prove valuable for predicting transport properties under varying temperature and pressure conditions.
Transport Property | Temperature Range | Pressure Range | Data Source |
---|---|---|---|
Viscosity (liquid) | 270-690 K [5] | Saturation pressure | NIST WTT |
Thermal Conductivity | 260-620 K [5] | Saturation pressure | NIST WTT |
Gas Viscosity | 520-1040 K [5] | Various pressures | NIST WTT |
Gas Thermal Conductivity | 520-1040 K [5] | Various pressures | NIST WTT |
Irritant;Environmental Hazard